3-Bromo-N-isobutylpicolinamide
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Overview
Description
3-Bromo-N-isobutylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the third position of the pyridine ring and an isobutyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of picolinamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light conditions . The resulting 3-bromopicolinamide is then reacted with isobutylamine to form 3-Bromo-N-isobutylpicolinamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amide formation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-isobutylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-isobutylpicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isobutylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .
Comparison with Similar Compounds
3-Bromo-N-methylpicolinamide: Similar structure but with a methyl group instead of an isobutyl group.
3-Bromo-N-ethylpicolinamide: Contains an ethyl group instead of an isobutyl group.
3-Bromo-N-propylpicolinamide: Features a propyl group in place of the isobutyl group.
Uniqueness: 3-Bromo-N-isobutylpicolinamide is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
3-bromo-N-(2-methylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(2)6-13-10(14)9-8(11)4-3-5-12-9/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQJMXHOVTVKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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